molecular formula C26H18F6N2O4S B13736101 Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone CAS No. 138322-14-2

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone

Cat. No.: B13736101
CAS No.: 138322-14-2
M. Wt: 568.5 g/mol
InChI Key: PBCUJIJENFOTDR-UHFFFAOYSA-N
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Description

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone is a fluorinated diamine monomer known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and sulfone linkages, which contribute to its high thermal stability, chemical resistance, and excellent solubility in organic solvents. It is widely used in the synthesis of advanced polymers, particularly polyimides, which are essential in various high-performance applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This reaction yields an intermediate product, which is then subjected to catalytic reduction using hydrazine and palladium on carbon (Pd/C) to obtain the final diamine monomer .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate is commonly used as a base in these reactions.

    Polycondensation: Aromatic dianhydrides are used as co-reactants, and the reaction is typically carried out under thermal conditions.

Major Products Formed

Scientific Research Applications

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone primarily involves its ability to form stable polyimides through polycondensation reactions. The trifluoromethyl groups and sulfone linkages enhance the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved in these reactions include the formation of imide linkages between the diamine monomer and aromatic dianhydrides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone stands out due to its unique combination of trifluoromethyl groups and sulfone linkages, which provide superior thermal stability, chemical resistance, and solubility compared to other similar compounds .

Properties

CAS No.

138322-14-2

Molecular Formula

C26H18F6N2O4S

Molecular Weight

568.5 g/mol

IUPAC Name

4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C26H18F6N2O4S/c27-25(28,29)21-13-15(33)1-11-23(21)37-17-3-7-19(8-4-17)39(35,36)20-9-5-18(6-10-20)38-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2

InChI Key

PBCUJIJENFOTDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F

Origin of Product

United States

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